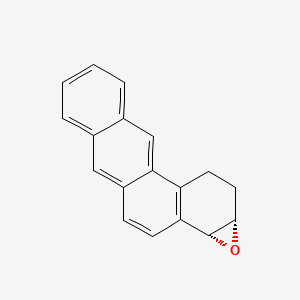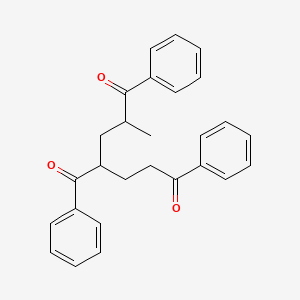
1-Methoxy-4-methyl-2-(prop-1-en-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-isopropenyl-4-methyl-anisole: is an organic compound with the molecular formula C11H16O . It is also known by other names such as 1-methoxy-4-methyl-2-propan-2-ylbenzene . This compound belongs to the class of alkylbenzenes and is characterized by the presence of a methoxy group and a methyl group attached to a benzene ring .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropenyl-4-methyl-anisole can be achieved through various methods. One common method involves the methylation of phenol using methylating agents such as methyl chloride, sodium methyl sulfate, or dimethyl sulfate . The reaction typically requires the presence of a base, such as sodium hydroxide, and is carried out under reflux conditions .
Industrial Production Methods
In industrial settings, the production of 2-isopropenyl-4-methyl-anisole often involves the use of dimethyl sulfate as the methylating agent. The reaction is conducted in a large-scale reactor with efficient stirring and temperature control to ensure high yields . The product is then purified through distillation and extraction techniques to obtain the desired compound in high purity .
化学反応の分析
Types of Reactions
2-isopropenyl-4-methyl-anisole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst (e.g., iron or aluminum chloride) are used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can produce halogenated derivatives .
科学的研究の応用
2-isopropenyl-4-methyl-anisole has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
作用機序
The mechanism of action of 2-isopropenyl-4-methyl-anisole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
Anisole: 1-methoxy-4-methylbenzene
2-isopropyl-4-methylphenol:
4-methyl-2-propylphenol: A related alkylbenzene
Uniqueness
2-isopropenyl-4-methyl-anisole is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and industrial products .
特性
CAS番号 |
64298-10-8 |
|---|---|
分子式 |
C11H14O |
分子量 |
162.23 g/mol |
IUPAC名 |
1-methoxy-4-methyl-2-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C11H14O/c1-8(2)10-7-9(3)5-6-11(10)12-4/h5-7H,1H2,2-4H3 |
InChIキー |
DLOQWSHUDPDIJB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OC)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[f]quinoline, 3-(4-bromophenyl)-1-(4-ethylphenyl)-10-nitro-](/img/structure/B14491808.png)










![6-Methyl-2-(prop-1-en-2-yl)spiro[4.5]deca-6,9-dien-8-one](/img/structure/B14491865.png)


